molecular formula C9H11BrClN3O2 B13499242 tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate

tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate

Cat. No.: B13499242
M. Wt: 308.56 g/mol
InChI Key: ZSVGBRZAZZHJSC-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate typically involves the reaction of 3-bromo-6-chloropyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

3-bromo-6-chloropyrazine+tert-butyl chloroformatetriethylaminetert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate\text{3-bromo-6-chloropyrazine} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 3-bromo-6-chloropyrazine+tert-butyl chloroformatetriethylamine​tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms in tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction Reactions: The pyrazine ring can be subjected to oxidation and reduction reactions. For example, oxidation with potassium permanganate can yield pyrazine-2,3-dicarboxylic acid derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate, sulfuric acid.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Substitution: Substituted pyrazine derivatives.

    Oxidation: Pyrazine-2,3-dicarboxylic acid derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity. It can act as an inhibitor of certain enzymes, providing insights into their mechanisms of action.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the modification of its chemical properties to enhance drug efficacy and reduce side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, inhibiting its activity. This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the reaction conditions.

Comparison with Similar Compounds

  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • tert-Butyl (5-chloropyrazin-2-yl)carbamate

Comparison: While these compounds share structural similarities with tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate, they differ in the position of the substituents on the ring and the nature of the ring itself (pyrazine vs. pyridine). These differences can significantly impact their chemical reactivity and biological activity. For example, the presence of a bromine atom at different positions can alter the compound’s ability to undergo substitution reactions, while the type of ring (pyrazine vs. pyridine) can affect its interaction with biological targets.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial processes

Properties

Molecular Formula

C9H11BrClN3O2

Molecular Weight

308.56 g/mol

IUPAC Name

tert-butyl N-(3-bromo-6-chloropyrazin-2-yl)carbamate

InChI

InChI=1S/C9H11BrClN3O2/c1-9(2,3)16-8(15)14-7-6(10)12-4-5(11)13-7/h4H,1-3H3,(H,13,14,15)

InChI Key

ZSVGBRZAZZHJSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CN=C1Br)Cl

Origin of Product

United States

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